Oral Bioavailability and Clearance Advantage Over the Phthalazine Core in SOS1 Inhibitors
Replacing the phthalazine core (compound 15) with a pyrido[3,4-d]pyridazine core (compound 23) in an advanced SOS1 inhibitor series preserved SOS1 binding affinity and cellular potency while dramatically improving mouse pharmacokinetics. Intravenous clearance dropped from 85 mL/min/kg to 52 mL/min/kg, and oral bioavailability rose from 11 % to 44 % [1]. Further optimization to compound 24 (C7-morpholine) reduced clearance to 17 mL/min/kg and achieved essentially complete oral bioavailability (%F ≈ 100; AUC₀–last = 130 318 ng·h/mL) [1].
| Evidence Dimension | Mouse IV clearance / oral bioavailability |
|---|---|
| Target Compound Data | Pyridopyridazine 23: Cl = 52 mL/min/kg, %F = 44; Pyridopyridazine 24: Cl = 17 mL/min/kg, %F ≈ 100, AUC = 130 318 ng·h/mL |
| Comparator Or Baseline | Phthalazine 15: Cl = 85 mL/min/kg, %F = 11 |
| Quantified Difference | Cl reduced by 39% (23 vs 15) and 80% (24 vs 15); %F increased 4‑fold (23) to 9‑fold (24) |
| Conditions | CD-1 mice; IV 3 mg/kg (20% SBE-β-CD/50 mM citric acid pH 5.0); PO 100 mg/kg |
Why This Matters
Procurement of the pyrido[3,4-d]pyridazine scaffold enables a direct path to orally bioavailable candidates, whereas the phthalazine alternative failed to achieve sufficient exposure for in‑vivo proof‑of‑concept.
- [1] Ketcham, J. M.; et al. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction. J. Med. Chem. 2022, 65 (14), 9678–9690. https://doi.org/10.1021/acs.jmedchem.2c00741 View Source
